molecular formula C19H18N2O6S B12178913 ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12178913
M. Wt: 402.4 g/mol
InChI Key: VFWMUQQPDLQGDN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone (coumarin) core, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Acylation: The chromenone derivative undergoes acylation with an appropriate acyl chloride to introduce the acetyl group.

    Thiazole Ring Formation: The acylated chromenone is then reacted with thioamide to form the thiazole ring.

    Esterification: Finally, the compound is esterified with ethanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The thiazole ring can enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can be compared with similar compounds such as:

    Coumarin Derivatives: These compounds share the chromenone core and exhibit similar biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring are known for their antimicrobial and anticancer properties.

    Ester Derivatives: Esters are common in organic synthesis and can be modified to create a wide range of products.

Biological Activity

Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

The compound features a complex structure that includes:

  • Chromenone Core : Known for its anti-inflammatory and antioxidant properties.
  • Thiazole Ring : Enhances pharmacological effects and binding affinity to biological targets.
  • Acetylamino Group : Suggests possible interactions with enzymes and receptors.

The molecular formula is C19H18N2O6S, with a molecular weight of 402.4 g/mol. The structural complexity contributes to its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds with chromenone structures often exhibit anticancer properties. This compound has shown promise in inhibiting cell proliferation and modulating key signaling pathways involved in cancer progression. For instance, studies have demonstrated that similar compounds can intercalate with DNA and inhibit enzymatic activity related to tumor growth .

Anti-inflammatory Effects

The chromenone component is associated with anti-inflammatory activity. Compounds derived from this structural motif have been reported to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes .

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells . This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is primarily mediated through:

  • DNA Intercalation : The chromenone core can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The acetylamino group may enhance binding to specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : The thiazole ring may facilitate interactions with various receptors, influencing signaling pathways related to inflammation and cell growth.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations impact biological activity. The following table summarizes the activities of similar compounds:

Compound NameUnique FeaturesBiological Activity
Ethyl 2-{[(7-methoxy...]}Chromenone core + thiazoleAnticancer potential
Ethyl 2-{[(5,7-dimethoxy...]}Different methoxy positionsSimilar anticancer properties
Ethyl 2-(4-methylthiazol)...Thiazole without chromenoneVaries based on thiazole structure
Ethyl 7-hydroxycoumarin...Coumarin backboneAntioxidant properties

This table illustrates that while the chromenone core is a common feature among these compounds, variations in substituents can lead to different biological profiles.

Case Studies

Several studies have explored the biological activity of related thiazole derivatives:

  • Antimalarial Activity : A series of thiazole analogs demonstrated significant antimalarial potency against Plasmodium falciparum, highlighting the importance of structural modifications for enhancing efficacy .
  • Leishmanicidal Activity : Phthalimido-thiazole derivatives showed promising leishmanicidal effects with low cytotoxicity against mammalian cells, indicating their potential as therapeutic agents against leishmaniasis .

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18N2O6S/c1-4-26-18(24)14-9-28-19(20-14)21-16(22)8-13-10(2)12-6-5-11(25-3)7-15(12)27-17(13)23/h5-7,9H,4,8H2,1-3H3,(H,20,21,22)

InChI Key

VFWMUQQPDLQGDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C

Origin of Product

United States

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